2-Ethylbutane-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

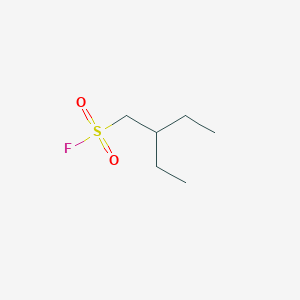

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJMOAHSHSWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295203 | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-07-6 | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Ethylbutane-1-sulfonyl fluoride

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 2-Ethylbutane-1-sulfonyl fluoride. Therefore, this guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of alkyl sulfonyl fluorides as a class, using this compound as a representative example. The presented data and protocols are based on established knowledge of analogous compounds.

Introduction

Sulfonyl fluorides (R-SO₂F) are a class of organic compounds that have garnered significant interest in chemical biology and drug discovery.[1] They serve as versatile electrophilic "warheads" for the covalent modification of proteins, offering a unique balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues.[2][3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable and less prone to hydrolysis, making them valuable tools for developing chemical probes and targeted covalent inhibitors.[4] This guide focuses on the fundamental properties of a representative alkyl sulfonyl fluoride, this compound.

Core Properties of this compound

Specific experimental data for this compound is scarce. The following tables summarize its known identifiers and predicted or general properties characteristic of small alkyl sulfonyl fluorides.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 1311318-07-6 | [5][6] |

| Molecular Formula | C₆H₁₃FO₂S | [6][7] |

| Molecular Weight | 168.23 g/mol | |

| SMILES String | CCC(CC)CS(=O)(=O)F | [5][7] |

| InChI Key | NCUJMOAHSHSWCA-UHFFFAOYSA-N | [7] |

Table 2: Physicochemical Properties (Predicted and General for Alkyl Sulfonyl Fluorides)

| Property | Value/Description | General Reference |

| Predicted XlogP | 2.2 | [7] |

| Physical State | Expected to be a liquid at room temperature | N/A |

| Solubility | Generally soluble in polar organic solvents like acetonitrile and DMSO.[8] | [8] |

| Stability | Generally stable under standard laboratory conditions but can be sensitive to moisture and strong nucleophiles.[8] | [8] |

Synthesis of Alkyl Sulfonyl Fluorides

Alkyl sulfonyl fluorides can be synthesized through various methods. The most common laboratory-scale preparations start from readily available precursors like thiols, disulfides, or sulfonic acids.[9][10][11]

The following diagram illustrates common synthetic pathways to alkyl sulfonyl fluorides.

Caption: Common synthetic pathways to alkyl sulfonyl fluorides.

This protocol is a generalized one-pot procedure for the synthesis of an alkyl sulfonyl fluoride from the corresponding alkyl thiol via oxidative chlorination followed by fluoride-chloride exchange.[11]

-

Reaction Setup: To a flask charged with the alkyl thiol (1.0 equiv) in a suitable solvent such as acetonitrile, add thionyl chloride (SOCl₂) (2.0 equiv) at 0 °C.

-

Oxidation: Add hydrogen peroxide (H₂O₂) (30% aqueous solution, 3.0 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the sulfonyl chloride intermediate by thin-layer chromatography (TLC) or LC-MS.

-

Fluorination: Once the formation of the sulfonyl chloride is complete, add potassium bifluoride (KHF₂) (3.0 equiv) to the reaction mixture.

-

Reaction Completion: Heat the mixture to 60-70 °C and stir for 12-16 hours until the conversion to the sulfonyl fluoride is complete, as monitored by GC-MS or ¹⁹F NMR.

-

Work-up and Purification: Cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol outlines a one-pot conversion of an alkyl sulfonic acid to its corresponding sulfonyl fluoride.[9][12][13]

-

Reaction Setup: In a flask, dissolve the alkyl sulfonic acid (1.0 equiv) and a catalyst such as tetramethylammonium chloride (TMAC) (0.05 equiv) in acetonitrile.

-

Chlorination: Add cyanuric chloride (1.1 equiv) to the mixture and heat to 60 °C for 12 hours to form the sulfonyl chloride in situ.

-

Fluorination: After cooling the mixture, add potassium bifluoride (KHF₂) (3.0 equiv) and a co-solvent like acetone.

-

Reaction Completion: Stir the reaction at room temperature for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate. Redissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel chromatography.

Reactivity and Mechanism of Action

Alkyl sulfonyl fluorides are electrophiles that can covalently modify nucleophilic residues in proteins. Their reactivity is generally lower than that of sulfonyl chlorides, providing a better balance for applications in biological systems.[4]

Sulfonyl fluorides are known to react with several nucleophilic amino acid side chains, making them "privileged" warheads in chemical biology.[3] The reactivity is context-dependent, relying on the accessibility and nucleophilicity of the target residue within the protein's three-dimensional structure.

Table 3: Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acids

| Amino Acid | Reactivity and Adduct Stability | General Reference |

| Serine | Forms a stable sulfonyl-ester bond. This is the classical mechanism for the inhibition of serine proteases.[4] | [4][14] |

| Tyrosine | Reacts to form a stable sulfonyl-ester with the phenolic hydroxyl group.[2] | [2][3] |

| Lysine | Forms a stable sulfonamide with the primary amine of the side chain.[2] | [2][3] |

| Threonine | Can be modified similarly to serine, forming a stable sulfonyl-ester. | [3] |

| Histidine | Can react, but the resulting adduct may be less stable than with other residues. | [3] |

| Cysteine | Reacts rapidly, but the resulting thioester adduct is often unstable and can be reversible.[2] | [2] |

The inhibition of serine proteases by sulfonyl fluorides is a well-established mechanism. The sulfonyl fluoride acts as an electrophile that is attacked by the nucleophilic hydroxyl group of the active site serine residue.

Caption: Covalent modification of a serine residue by a sulfonyl fluoride.

This protocol provides a general method for evaluating the covalent modification of a model protein (e.g., bovine serum albumin, BSA) by an alkyl sulfonyl fluoride using mass spectrometry.

-

Stock Solutions: Prepare a 10 mg/mL solution of the model protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[15] Prepare a 10 mM stock solution of the alkyl sulfonyl fluoride in a compatible organic solvent like DMSO.

-

Labeling Reaction: In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride stock solution to achieve a final protein concentration of ~1 mg/mL and a desired molar excess of the sulfonyl fluoride (e.g., 10-fold, 100-fold).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a set time course (e.g., 1, 4, and 24 hours). Include a control reaction with DMSO only.

-

Sample Preparation for Mass Spectrometry: After incubation, remove the excess unreacted compound using a desalting column or buffer exchange spin column.

-

Intact Protein Analysis: Analyze the desalted protein samples by LC-MS (e.g., ESI-Q-TOF) to determine the mass of the intact protein. An increase in mass corresponding to the mass of the alkyl sulfonyl group (R-SO₂) indicates covalent modification.

-

Peptide Mapping (Optional): To identify the specific site(s) of modification, digest the protein sample with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS and use database searching software to identify peptides with a mass shift corresponding to the covalent adduct.

Toxicological and Safety Profile

Specific toxicological data for this compound are not available. The safety profile must be inferred from data on related compounds, such as sulfuryl fluoride and general fluoride compounds.

-

Handling: Should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be performed in a well-ventilated fume hood.

-

Toxicity: Fluoride-containing compounds can be toxic. Acute exposure to high concentrations of fluoride can cause respiratory and cardiac issues.[16][17] Chronic exposure can lead to fluorosis.[17] Sulfuryl fluoride, a related gas, is a known neurotoxin at high concentrations.[18] The reactivity of the sulfonyl fluoride group suggests it could be a skin and eye irritant.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, as a representative alkyl sulfonyl fluoride, belongs to a class of compounds with significant potential in drug development and chemical biology. Their stability and selective reactivity make them valuable as covalent probes for studying protein function and as warheads for targeted inhibitors. While specific data on this particular molecule is limited, the general principles of synthesis, reactivity, and biological application outlined in this guide provide a strong foundation for researchers and scientists working with this important class of molecules. Further research is needed to fully characterize the specific properties of this compound.

References

- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. This compound [synhet.com]

- 6. keyorganics.net [keyorganics.net]

- 7. PubChemLite - this compound (C6H13FO2S) [pubchemlite.lcsb.uni.lu]

- 8. Buy 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride (EVT-13298316) [evitachem.com]

- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdpr.ca.gov [cdpr.ca.gov]

2-Ethylbutane-1-sulfonyl fluoride chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analysis of 2-Ethylbutane-1-sulfonyl fluoride. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identifiers

This compound is a sulfonyl fluoride derivative with a branched alkyl chain. The presence of the sulfonyl fluoride functional group makes it a compound of interest for applications in medicinal chemistry and as a building block in organic synthesis.

Below is a summary of its key structural identifiers:

| Identifier | Value | Source |

| Molecular Formula | C6H13FO2S | [1] |

| SMILES | CCC(CC)CS(=O)(=O)F | [1][2] |

| InChI | InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | [1] |

| InChIKey | NCUJMOAHSHSWCA-UHFFFAOYSA-N | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1311318-07-6 | [2] |

| Molecular Weight | 168.23 g/mol | |

| PubChem CID | 54593062 | [1][2] |

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties (Predicted)

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes predicted values from computational models.

| Property | Predicted Value | Source |

| XlogP | 2.2 | [1] |

| Monoisotopic Mass | 168.06203 Da | [1] |

Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aliphatic region due to the presence of diastereotopic protons in the ethyl and butyl chains. Key signals would include multiplets for the CH₂ and CH₃ groups and a distinct multiplet for the CH proton adjacent to the sulfonyl fluoride group.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group would be significantly deshielded.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet or a triplet (if coupled to adjacent protons) for the fluorine atom of the sulfonyl fluoride group. The chemical shift would be characteristic of aliphatic sulfonyl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the range of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). A characteristic S-F stretching band would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the sulfonyl fluoride group or alkyl fragments. PubChem provides a list of predicted m/z values for various adducts.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and common method for the preparation of aliphatic sulfonyl fluorides involves the fluorination of the corresponding sulfonyl chloride.

General Experimental Protocol: Synthesis of Aliphatic Sulfonyl Fluorides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Workflow Diagram

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylbutane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethylbutane-1-sulfonyl fluoride, a valuable building block in medicinal chemistry and drug discovery. The document details a plausible synthetic route, complete with an experimental protocol, and presents expected characterization data based on analogous compounds.

Introduction

This compound is an aliphatic sulfonyl fluoride of interest for its potential applications in the development of novel therapeutic agents. The sulfonyl fluoride moiety is a versatile functional group known for its stability and ability to act as a covalent modifier of biological targets. This guide outlines a robust synthetic pathway to access this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

A two-step synthetic sequence is proposed for the preparation of this compound, commencing with the conversion of the commercially available 2-ethyl-1-butanol to 2-ethyl-1-bromobutane, followed by a photoredox-catalyzed sulfonylfluorination.

Step 1: Synthesis of 2-Ethyl-1-bromobutane

The initial step involves the bromination of 2-ethyl-1-butanol. A well-established method for this transformation is the reaction with sodium bromide and sulfuric acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-1-butanol (1.0 eq), sodium bromide (1.2 eq), and water.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with continuous stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The crude 2-ethyl-1-bromobutane is then dried over anhydrous magnesium sulfate and purified by distillation.

Step 2: Synthesis of this compound

The second step employs a modern photoredox-catalyzed approach for the conversion of 2-ethyl-1-bromobutane to the target sulfonyl fluoride.[1][2] This method utilizes a photocatalyst, a sulfur dioxide surrogate, and a fluorine source under mild reaction conditions.[1][3][4]

Experimental Protocol:

-

To a reaction vial, add 2-ethyl-1-bromobutane (1.0 eq), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the SO₂ source (2.0 eq), and potassium carbonate (2.0 eq).

-

Add a photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), and a suitable solvent like methanol.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, add a fluorinating agent, such as Selectfluor (2.0 eq), and stir the reaction at room temperature for an additional 2-4 hours.

-

The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected characterization data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1311318-07-6 |

| Molecular Formula | C₆H₁₃FO₂S |

| Molecular Weight | 168.23 g/mol |

| Appearance | Colorless oil (predicted) |

| Boiling Point | Not available |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.40-3.55 (m, 2H, -CH₂SO₂F), 1.80-1.95 (m, 1H, -CH(CH₂CH₃)₂), 1.35-1.50 (m, 4H, -CH(CH₂CH₃)₂), 0.85-0.95 (t, 6H, -CH(CH₂CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 55-60 (-CH₂SO₂F), 35-40 (-CH(CH₂CH₃)₂), 22-26 (-CH(CH₂CH₃)₂), 10-12 (-CH(CH₂CH₃)₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): +40 to +60 (s, -SO₂F) |

| IR (neat, cm⁻¹) | ν: 2965, 2935, 2878 (C-H stretch), 1465 (C-H bend), 1380 (S=O asymmetric stretch), 1180 (S=O symmetric stretch), 820 (S-F stretch) |

| Mass Spec. (EI) | m/z (%): 168 (M⁺, low intensity), 103 ([M-SO₂F]⁺), 85 ([M-CH₂SO₂F]⁺), 57, 43, 29 |

Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization methods.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the final product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on modern and reliable chemical transformations, and the expected analytical data serves as a valuable reference for researchers. This information is intended to facilitate the production and verification of this compound for its use in further scientific investigation and drug development endeavors.

References

- 1. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry [organic-chemistry.org]

- 2. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 4. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

2-Ethylbutane-1-sulfonyl Fluoride: A Comprehensive Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-Ethylbutane-1-sulfonyl fluoride. While specific experimental data for this particular aliphatic sulfonyl fluoride is limited in publicly available literature, this document extrapolates from the well-established chemistry of analogous primary alkyl sulfonyl fluorides to predict its behavior. This guide covers its synthesis, expected reactivity with a range of nucleophiles, and potential applications in synthetic and medicinal chemistry, with a focus on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Detailed general experimental protocols and visualizations are provided to aid researchers in designing and executing reactions involving this class of compounds.

Introduction

This compound is a primary alkyl sulfonyl fluoride with the chemical formula C6H13FO2S.[1] Like other sulfonyl fluorides, it is recognized for its unique balance of stability and reactivity, making it a valuable reagent in organic synthesis.[2] The strong electron-withdrawing nature of the sulfonyl group, combined with the high electronegativity of the fluorine atom, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed in a variety of chemical transformations, most notably in the realm of "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reactions pioneered by Sharpless and coworkers.[3]

This guide will explore the expected reactivity of this compound based on the known behavior of structurally similar aliphatic sulfonyl fluorides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1311318-07-6 | [1] |

| Molecular Formula | C6H13FO2S | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically >95% | [1] |

Synthesis of this compound

A common and efficient method involves the fluorination of the corresponding sulfonyl chloride.[7] Another viable route is the direct synthesis from sulfonic acids.[8]

General Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[7]

Materials:

-

2-Ethylbutane-1-sulfonyl chloride

-

Potassium fluoride (KF)

-

Water

-

Acetone

-

Stir bar

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a stir bar, add 2-Ethylbutane-1-sulfonyl chloride (1.0 eq).

-

Add a biphasic mixture of water and acetone.

-

Add potassium fluoride (KF) (excess, e.g., 5.0 eq).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom. It is expected to react with a wide range of nucleophiles in what is known as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[2] This reaction involves the displacement of the fluoride ion by a nucleophile, forming a new bond between the sulfur and the nucleophilic atom.

Reactions with N-Nucleophiles

Primary and secondary amines are expected to react readily with this compound to form the corresponding sulfonamides.[9] These reactions are often facilitated by a base to neutralize the hydrofluoric acid byproduct.

Table 2: Expected Reactivity with N-Nucleophiles

| Nucleophile | Product | Typical Conditions | Expected Yield | Reference |

| Primary Amine (R-NH2) | N-Alkyl-2-ethylbutane-1-sulfonamide | Base (e.g., Et3N), CH2Cl2, rt | Good to Excellent | [9] |

| Secondary Amine (R2NH) | N,N-Dialkyl-2-ethylbutane-1-sulfonamide | Base (e.g., Et3N), CH2Cl2, rt | Good to Excellent | [9] |

| Anilines | N-Aryl-2-ethylbutane-1-sulfonamide | Base (e.g., Pyridine), elevated temp. | Moderate to Good | [2] |

Reactions with O-Nucleophiles

Alcohols and phenols can react with this compound to yield sulfonate esters. These reactions typically require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Table 3: Expected Reactivity with O-Nucleophiles

| Nucleophile | Product | Typical Conditions | Expected Yield | Reference |

| Primary Alcohol (R-OH) | Alkyl 2-ethylbutane-1-sulfonate | Base (e.g., NaH), THF, 0 °C to rt | Moderate to Good | [2] |

| Phenol (Ar-OH) | Aryl 2-ethylbutane-1-sulfonate | Base (e.g., K2CO3), Acetone, reflux | Good to Excellent | [2] |

Reactions with S-Nucleophiles

Thiols are expected to react with this compound to produce thiosulfonates. Similar to reactions with O-nucleophiles, a base is generally required.

Table 4: Expected Reactivity with S-Nucleophiles

| Nucleophile | Product | Typical Conditions | Expected Yield | Reference |

| Thiol (R-SH) | S-Alkyl 2-ethylbutane-1-thiosulfonate | Base (e.g., Et3N), CH2Cl2, rt | Good | [4] |

Stability

Aliphatic sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis.[10] However, their stability can be influenced by the reaction conditions, with acidic or strongly basic conditions potentially leading to decomposition.

General Experimental Protocol: Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of an aliphatic sulfonyl fluoride with a primary amine.

Materials:

-

This compound

-

Primary amine

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Stir bar

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

-

Add the primary amine (1.1 eq) to the solution.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-2-ethylbutane-1-sulfonamide.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched literature. However, based on data for other aliphatic sulfonyl fluorides, the following characteristic signals can be expected.[11][12]

1H NMR:

-

Signals corresponding to the ethyl and butyl groups in the aliphatic chain. The methylene group adjacent to the sulfonyl fluoride moiety (CH2-SO2F) is expected to appear as a triplet of doublets due to coupling with both the adjacent methine proton and the fluorine atom.

13C NMR:

-

Signals for the carbons of the ethyl and butyl groups. The carbon of the CH2-SO2F group will be significantly downfield shifted due to the strong electron-withdrawing effect of the sulfonyl fluoride group and will show a coupling to the fluorine atom (1JCF).[12]

19F NMR:

-

A single signal, likely a triplet, due to coupling with the adjacent methylene protons.

Conclusion

This compound is a promising reagent for organic synthesis, particularly for the construction of sulfonamide and sulfonate ester linkages through SuFEx chemistry. While direct experimental data for this specific compound is scarce, its reactivity can be reliably predicted based on the well-established chemistry of primary alkyl sulfonyl fluorides. The general protocols and reactivity trends outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

- 1. This compound [synhet.com]

- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 5. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. A general protocol for stereoselective construction of enaminyl sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

An In-depth Technical Guide on 2-Ethylbutane-1-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbutane-1-sulfonyl fluoride (CAS Number: 1311318-07-6), a member of the increasingly important class of sulfonyl fluorides. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-established chemistry of sulfonyl fluorides to provide insights into its synthesis, potential properties, reactivity, and applications, particularly in the realms of drug discovery and chemical biology. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and similar aliphatic sulfonyl fluorides.

Introduction

This compound is a chemical compound with the CAS number 1311318-07-6.[1][2][3] It belongs to the sulfonyl fluoride family, a class of organic compounds that have garnered significant attention for their unique combination of stability and reactivity.[4] The sulfonyl fluoride moiety is known for its robustness under many synthetic conditions, yet its ability to react selectively with specific biological nucleophiles has made it a valuable tool in drug development and chemical biology.[5][6][7] This guide will delve into the predicted characteristics and potential experimental workflows for this compound, based on the extensive knowledge available for the sulfonyl fluoride class.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 1311318-07-6 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C6H13FO2S | [3][8][9] |

| Molecular Weight | 168.23 g/mol | [8] |

| SMILES String | CCC(CC)CS(=O)(=O)F | [1][9] |

| InChI Key | NCUJMOAHSHSWCA-UHFFFAOYSA-N | |

| Purity | Typically offered at >95% or >99% | [1] |

| Predicted XlogP | 2.2 | [9] |

Synthesis Methodologies

The synthesis of sulfonyl fluorides is well-documented, with several robust methods applicable to the preparation of aliphatic derivatives like this compound. These methods typically start from more readily available precursors such as thiols, disulfides, or sulfonyl chlorides.

General Synthetic Routes

A common and efficient method for synthesizing sulfonyl fluorides involves the oxidative chlorination of thiols or disulfides followed by a halogen exchange (Halex) reaction.[10][11] Alternatively, direct conversion from sulfonic acids or sulfonamides has also been reported.[4][11]

A potential synthetic workflow for this compound is outlined below:

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for sulfonyl fluoride synthesis, a hypothetical protocol for preparing this compound from 2-Ethylbutane-1-thiol is as follows:

-

Oxidative Chlorination: 2-Ethylbutane-1-thiol is added dropwise to a stirred solution of aqueous sodium hypochlorite (bleach) and hydrochloric acid at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by TLC or GC-MS until the starting material is consumed. The resulting 2-Ethylbutane-1-sulfonyl chloride is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Halogen Exchange: The crude sulfonyl chloride solution is added to a mixture of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like acetonitrile. The mixture is heated (e.g., to 60-80 °C) and stirred until the conversion to the sulfonyl fluoride is complete, as monitored by GC-MS or ¹⁹F NMR.

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Chemical Reactivity and Applications

The sulfonyl fluoride group is characterized by its high stability towards hydrolysis and reduction, yet it can act as an electrophile towards strong nucleophiles. This reactivity profile is the basis for its utility in various applications.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfonyl fluorides are key players in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of click reactions that are highly efficient and selective. This allows for the reliable connection of molecular building blocks in various applications, from materials science to drug discovery. This compound can serve as a simple aliphatic building block in SuFEx reactions.

Covalent Enzyme Inhibition

A significant application of sulfonyl fluorides is in the design of covalent inhibitors of enzymes, particularly serine proteases and other hydrolases.[7][12] The sulfonyl fluoride moiety can react with the active site serine residue to form a stable sulfonyl-enzyme conjugate, leading to irreversible inhibition.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR spectroscopy would confirm the chemical structure and purity. The ¹⁹F NMR would show a characteristic signal for the sulfonyl fluoride group. |

| Mass Spectrometry (MS) | GC-MS or LC-MS would determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[1] |

| Infrared (IR) Spectroscopy | IR spectroscopy would identify the characteristic stretching frequencies of the S=O bonds (typically around 1400 and 1200 cm⁻¹) and the S-F bond. |

| High-Performance Liquid Chromatography (HPLC) | HPLC would be used to assess the purity of the compound.[1] |

| Elemental Analysis | Provides the percentage composition of C, H, and S, which can be compared to the theoretical values to confirm the empirical formula. |

Potential in Drug Discovery and Chemical Biology

Aliphatic sulfonyl fluorides like this compound are valuable tools in early-stage drug discovery and chemical biology research.

Fragment-Based Drug Discovery (FBDD)

Due to its small size and reactive "warhead," this compound could be used as a covalent fragment in FBDD screens to identify novel binding sites on protein targets.

Activity-Based Protein Profiling (ABPP)

An alkyne- or biotin-tagged analogue of this compound could be synthesized and used as an activity-based probe to identify and profile the activity of specific enzymes within a complex biological sample.

Conclusion

This compound, while not extensively characterized in the literature, represents a potentially valuable chemical tool. Based on the well-established chemistry of sulfonyl fluorides, it can be synthesized through robust protocols and is expected to exhibit the characteristic stability and reactivity of this compound class. Its potential applications in SuFEx chemistry, as a covalent modifier of proteins, and as a scaffold in drug discovery make it and similar aliphatic sulfonyl fluorides interesting candidates for further experimental investigation. This guide provides a solid theoretical foundation for researchers to begin exploring the utility of this compound in their own work.

References

- 1. This compound [synhet.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. keyorganics.net [keyorganics.net]

- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ChemScene (Page 173) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 9. PubChemLite - this compound (C6H13FO2S) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethylbutane-1-sulfonyl Fluoride

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information regarding the mechanism of action, biological activity, or protein targets of 2-Ethylbutane-1-sulfonyl fluoride. The following guide is based on the well-established reactivity and mechanism of action of the sulfonyl fluoride functional group, which is the reactive component of this molecule. The principles outlined below are generally applicable to simple alkyl sulfonyl fluorides and represent the predicted behavior of this compound in a biological context.

Introduction to Sulfonyl Fluorides as Covalent Modifiers

Sulfonyl fluorides (R-SO₂F) are a class of chemical compounds recognized for their utility as covalent inhibitors of enzymes and as versatile probes in chemical biology.[1] Their reactivity is characterized by the electrophilic nature of the sulfur atom, which makes them susceptible to nucleophilic attack by amino acid residues within protein active sites.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability in aqueous environments and reactivity towards biological nucleophiles, making them suitable for targeted covalent inhibition.[1][3]

The core mechanism of action for sulfonyl fluorides involves the formation of a stable covalent bond with a nucleophilic amino acid residue, leading to irreversible inhibition of the target protein.[2][4] The specific amino acids targeted can include serine, threonine, lysine, tyrosine, cysteine, and histidine, with the selectivity often being determined by the local microenvironment of the protein's binding pocket.[1]

Predicted Mechanism of Action for this compound

Given its structure as a simple alkyl sulfonyl fluoride, this compound is predicted to act as a covalent inhibitor, primarily targeting enzymes with a nucleophilic residue in their active site, such as serine proteases or other hydrolases. The ethyl and butyl groups attached to the alpha-carbon may provide some level of steric influence on its binding and reactivity but are not expected to confer high specificity for a particular target.

The general mechanism of inhibition is a nucleophilic substitution reaction where a deprotonated amino acid side chain in the enzyme's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[4]

Signaling Pathway of Covalent Inhibition

The following diagram illustrates the general pathway of covalent enzyme inhibition by an alkyl sulfonyl fluoride like this compound.

Caption: General pathway of covalent enzyme inhibition.

Quantitative Data on Sulfonyl Fluoride Reactivity

While no quantitative data exists for this compound, the table below summarizes representative inhibitory concentrations (IC₅₀) for other sulfonyl fluoride derivatives against various enzymes to provide context for their potential potency.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Dienyl Sulphonyl Fluorides | Butyrylcholinesterase (BuChE) | 0.021 - 3.62 | [2][5][6] |

| Phenylmethylsulfonyl Fluoride (PMSF) | Chymotrypsin | ~100 | [7] |

| Phenylmethylsulfonyl Fluoride (PMSF) | Acetylcholinesterase | ~500 | [7] |

Experimental Protocols for Assessing Covalent Inhibition

The following outlines a generic experimental workflow to determine if this compound acts as a covalent inhibitor of a target enzyme.

Enzyme Inhibition Assay

This protocol is designed to measure the rate of inhibition and determine the IC₅₀ value.

-

Enzyme Preparation: Purify the target enzyme to homogeneity. Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Inhibitor Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

-

Data Acquisition: Measure the rate of product formation using a plate reader at the appropriate wavelength.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ at each time point. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.

Mass Spectrometry for Adduct Confirmation

This protocol is used to confirm the covalent modification of the enzyme.

-

Enzyme-Inhibitor Reaction: Incubate the target enzyme with an excess of this compound for a sufficient time to ensure complete reaction.

-

Sample Preparation: Remove excess inhibitor by dialysis or size-exclusion chromatography. Denature and digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 2-Ethylbutane-1-sulfonyl moiety (C₆H₁₃O₂S). The identification of such a peptide confirms covalent modification and can pinpoint the specific amino acid residue that was modified.

Experimental Workflow Diagram

The following diagram illustrates the workflow for identifying and characterizing a covalent inhibitor.

Caption: Workflow for covalent inhibitor analysis.

Structure-Activity Relationships (SAR) of Alkyl Sulfonyl Fluorides

For simple alkyl sulfonyl fluorides, the structure-activity relationship is generally governed by the steric and electronic properties of the alkyl group.

-

Steric Hindrance: Bulky alkyl groups near the sulfonyl fluoride moiety can hinder the approach of the nucleophilic amino acid, potentially reducing the rate of inhibition. The 2-ethylbutyl group in the titular compound is moderately bulky.

-

Hydrophobicity: The alkyl chain contributes to the overall hydrophobicity of the molecule, which can influence its ability to bind to hydrophobic pockets within the enzyme's active site.

-

Leaving Group: The fluoride ion is a good leaving group in the context of the enzymatic reaction, facilitating the covalent modification. The nature of the alkyl group generally has a minimal electronic effect on the leaving group ability of the fluoride.

Conclusion

While no specific biological activity has been documented for this compound, its chemical structure strongly suggests that it would function as a covalent modifier of proteins. Its mechanism of action would involve the nucleophilic attack by an amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the formation of an irreversible covalent bond and subsequent inhibition of the protein's function. The principles and experimental protocols outlined in this guide provide a framework for the potential investigation and characterization of the biological activity of this compound and other simple alkyl sulfonyl fluorides.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 2-Ethylbutane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethylbutane-1-sulfonyl fluoride (CAS No. 1311318-07-6). Due to the limited availability of specific stability data for this compound, this document leverages information from structurally related sulfonyl fluorides to establish best practices for its handling and storage.

Core Concepts: Stability of Sulfonyl Fluorides

Sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl group (-SO2-) bonded to a fluorine atom. Their unique balance of reactivity and stability makes them valuable reagents in organic synthesis and as chemical probes in drug discovery.[1][2][3] Generally, the S-F bond in sulfonyl fluorides is thermodynamically stable and resistant to hydrolysis under physiological conditions.[1] However, their stability can be influenced by factors such as moisture, temperature, and the presence of nucleophiles or incompatible materials. Alkyl sulfonyl fluorides, such as this compound, may exhibit different stability profiles compared to their aryl counterparts.

General Stability and Storage Recommendations

Table 1: Summary of General Stability and Recommended Storage Conditions for Sulfonyl Fluorides

| Parameter | Recommendation | Rationale |

| Chemical Stability | Chemically stable under standard ambient conditions (room temperature). | The sulfonyl fluoride functional group is generally robust. |

| Storage Temperature | Store in a cool, dry, well-ventilated area.[4] Some sources suggest storage at -10°C.[5] | To minimize potential thermal decomposition. |

| Moisture | Moisture sensitive. Store in a tightly closed, dry container. | Sulfonyl fluorides can slowly hydrolyze in the presence of water, which can liberate acidic byproducts. |

| Atmosphere | Storage under an inert atmosphere is recommended.[5] | To prevent degradation from atmospheric moisture and other reactive gases. |

| Container | Store in original, tightly sealed containers.[4] Suitable containers include lined metal or plastic drums.[4] | To prevent contamination and leakage. |

| Incompatible Materials | Strong oxidizing agents.[6] | To avoid potentially hazardous reactions. |

Potential Decomposition Pathways

The primary degradation pathway for sulfonyl fluorides is hydrolysis, which can be accelerated by the presence of moisture. Thermal decomposition is also a concern at elevated temperatures, potentially leading to the release of hazardous gases such as sulfur oxides and hydrogen fluoride.[6] For some alkyl fluorides, thermal decomposition can lead to the formation of an olefin and hydrogen fluoride.[7]

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol: General Method for Assessing Aqueous Stability

For researchers wishing to quantify the stability of this compound under specific experimental conditions, the following general protocol, adapted from studies on aryl-sulfonyl fluorides, can be employed.[8]

Objective: To determine the hydrolytic stability of this compound in an aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or another appropriate aqueous buffer

-

Acetonitrile (ACN) or other suitable organic solvent

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Constant temperature incubator or water bath

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile).

-

Working Solution Preparation: Dilute the stock solution with the chosen aqueous buffer to a final desired concentration (e.g., 500 µM). Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

-

Incubation: Aliquot the working solution into multiple autosampler vials and place them in a constant temperature incubator or water bath set to the desired temperature (e.g., room temperature or 37°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a suitable reagent or by immediate cooling.

-

HPLC Analysis: Analyze the samples by HPLC. The percentage of the intact compound at each time point can be determined by integrating the peak area corresponding to this compound.

-

Data Analysis: Plot the percentage of the remaining compound versus time to determine the rate of degradation.

Caption: Experimental workflow for assessing aqueous stability.

Handling Precautions

Given the potential for hydrolysis to produce acidic byproducts and the thermal decomposition to release hazardous gases, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] In case of skin or eye contact, rinse immediately and thoroughly with water.[6]

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling based on the known properties of other sulfonyl fluorides is recommended. Storing the compound in a cool, dry, and inert environment within a tightly sealed container is crucial to minimize degradation. For applications requiring a thorough understanding of its stability profile, conducting tailored stability studies using a methodology similar to the one outlined is advised.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylbutane-1-sulfonyl fluoride: Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to 2-Ethylbutane-1-sulfonyl fluoride. Due to the limited specific data on this compound, this guide also incorporates general principles and protocols applicable to sulfonyl fluorides, a class of compounds gaining prominence in drug discovery and chemical biology.

Core Data Presentation

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |

| Non-polar | Hexanes, Toluene | Likely Limited Solubility |

| Aqueous | Water | Low Solubility[1] |

Experimental Protocols

In the absence of a specific published protocol for determining the solubility of this compound, a general and widely accepted method for assessing the solubility of organic compounds is presented below. This protocol can be adapted for the specific needs of the researcher.

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Standard Curve Generation: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase to cover a range of concentrations expected for the solubility measurement. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Solubility Calculation: Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. The result is typically expressed in µg/mL or mM.

Visualization of Research Workflow

The following diagram illustrates a logical workflow for the initial characterization and potential application development of a novel sulfonyl fluoride compound like this compound, particularly within a drug discovery context.

Caption: A logical workflow for the characterization and development of a novel sulfonyl fluoride.

References

A Technical Guide to 2-Ethylbutane-1-sulfonyl fluoride: Exploring its Potential Applications in Biochemical Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide provides an in-depth overview of the potential biochemical applications of 2-Ethylbutane-1-sulfonyl fluoride. While direct experimental data for this specific aliphatic sulfonyl fluoride is limited in publicly accessible literature, this paper extrapolates its potential uses based on the well-established reactivity of the sulfonyl fluoride moiety and the chemical nature of its alkyl substituent. This document explores its promise as a selective covalent inhibitor, a chemical probe for enzyme discovery, and a potential tool in targeted drug development. Detailed hypothetical experimental protocols, data presentation in tabular format, and explanatory diagrams are provided to guide researchers in exploring the utility of this compound.

Introduction to Sulfonyl Fluorides in Biochemistry

Sulfonyl fluorides (R-SO₂F) are a class of chemical compounds that have garnered significant interest in biochemistry and medicinal chemistry. Their utility stems from the unique reactivity of the sulfonyl fluoride group, which can act as a covalent modifier of nucleophilic amino acid residues within proteins.[1][2] This property has led to their widespread use as:

-

Enzyme Inhibitors: Particularly for serine proteases, where the sulfonyl fluoride covalently bonds to the active site serine residue, leading to irreversible inhibition.[3][4]

-

Chemical Probes: For activity-based protein profiling (ABPP) to identify and characterize new enzymes.[4][5][6]

-

Warheads in Targeted Covalent Inhibitors: In drug discovery, the sulfonyl fluoride moiety can be attached to a selective ligand to create a potent and durable inhibitor.[7]

The reactivity of sulfonyl fluorides can be tuned by the nature of the "R" group. Aryl sulfonyl fluorides are generally more reactive than their alkyl counterparts due to the electron-withdrawing nature of the aromatic ring. This guide focuses on this compound, an alkyl sulfonyl fluoride, and its potential for more selective and controlled covalent modification of protein targets.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1311318-07-6 | [8][9] |

| Molecular Formula | C₆H₁₃FO₂S | [9] |

| Molecular Weight | 168.23 g/mol | [9] |

| IUPAC Name | This compound | [8] |

| SMILES | CCC(CC)CS(=O)(=O)F | [8] |

| Purity | Typically >95% | [8][9] |

Potential Biochemical Applications

Based on the known reactivity of the sulfonyl fluoride functional group, this compound holds potential in several areas of biochemical research.

Selective Serine Protease Inhibition

The 2-ethylbutyl group is a branched, non-polar alkyl chain. This aliphatic nature is expected to render the sulfur atom of the sulfonyl fluoride less electrophilic compared to aryl sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF).[10] This reduced reactivity could translate to higher selectivity towards specific serine proteases, minimizing off-target effects. The branched structure may also provide steric hindrance that favors binding to enzymes with complementary active site topographies.

A hypothetical workflow for screening this compound against a panel of serine proteases is depicted below.

Caption: A workflow for evaluating the inhibitory potential of this compound.

As a Chemical Probe for Target Identification

The sulfonyl fluoride can be incorporated into a chemical probe to identify novel protein targets. An alkyne or azide handle can be synthetically added to the 2-ethylbutane backbone, allowing for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin or a fluorophore) after cellular treatment and lysis. This would enable the enrichment and identification of proteins that covalently react with the probe.

The general signaling pathway for using such a probe is illustrated below.

Caption: Workflow for identifying protein targets of a this compound-based probe.

Hypothetical Experimental Protocols

Protocol for Determining IC₅₀ against Trypsin

Objective: To determine the concentration of this compound that inhibits 50% of trypsin activity.

Materials:

-

Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

-

Anhydrous DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

-

Prepare a 1 mM stock solution of L-BAPNA in DMSO.

-

Set up the assay plate:

-

Add 170 µL of Tris-HCl buffer to each well.

-

Add 10 µL of a serial dilution of this compound in DMSO to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 10 µL of the trypsin solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Initiate the reaction: Add 10 µL of the L-BAPNA solution to all wells.

-

Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Synthesis of an Alkyne-Tagged Probe

This protocol is a hypothetical adaptation of known methods for synthesizing sulfonyl fluorides.[11][12][13][14]

Objective: To synthesize (2-(prop-2-yn-1-yl)butane)-1-sulfonyl fluoride.

Reaction Scheme:

A multi-step synthesis would likely be required, starting from a suitable precursor that can be functionalized with both a sulfonyl fluoride and an alkyne group. A possible, though unvalidated, route could involve the synthesis of 2-(prop-2-yn-1-yl)butane-1-thiol, followed by oxidative chlorosulfonylation and subsequent fluoride exchange.

A simplified logical relationship for the synthesis is presented below.

Caption: A logical flow for the synthesis of an alkyne-tagged this compound probe.

Data Presentation: Hypothetical Inhibition Data

The following table presents hypothetical IC₅₀ values for this compound against a panel of serine proteases, illustrating its potential for selectivity.

| Protease | Hypothetical IC₅₀ (µM) | Comments |

| Trypsin | > 100 | Low activity expected due to the non-polar nature of the inhibitor. |

| Chymotrypsin | 15.2 | Moderate activity, suggesting some favorable interactions in the active site. |

| Human Neutrophil Elastase | 2.5 | High potential activity, as this enzyme has a hydrophobic S1 pocket. |

| Thrombin | 85.7 | Lower activity expected. |

| Cathepsin G | 5.8 | Potential for inhibition due to its chymotrypsin-like specificity. |

Conclusion and Future Directions

While this compound is not as extensively studied as other sulfonyl fluorides, its chemical structure suggests it could be a valuable tool for biochemical research. Its potential for increased selectivity as a covalent inhibitor warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the utility of this and other aliphatic sulfonyl fluorides in enzyme inhibition, target discovery, and the development of novel therapeutics. Future work should focus on the synthesis and screening of this compound and its derivatives to validate these potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]

- 3. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [synhet.com]

- 9. This compound | 1311318-07-6 [sigmaaldrich.com]

- 10. PMSF - Wikipedia [en.wikipedia.org]

- 11. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of 2-Ethylbutane-1-sulfonyl Fluoride for Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-ethylbutane-1-sulfonyl fluoride and its potential application as a covalent inhibitor for drug discovery and chemical biology research. The document outlines detailed synthetic protocols, characterization methods, and experimental procedures for evaluating its efficacy as a covalent modifier of protein function.

Introduction

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering prolonged target engagement and high potency. The sulfonyl fluoride moiety is a privileged electrophile, or "warhead," for forming covalent bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine within protein active sites.[1][2][3] This unique reactivity profile, coupled with the relative stability of the S-F bond compared to other sulfonyl halides, makes sulfonyl fluoride-containing compounds valuable tools for developing targeted covalent inhibitors.[4][5] this compound is an aliphatic sulfonyl fluoride that can serve as a versatile building block or a fragment for the development of novel covalent inhibitors. Its branched alkyl structure can explore specific hydrophobic pockets within a target protein, potentially leading to enhanced selectivity and potency.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of sulfonyl fluorides.[1][4][6][7][8] A common and practical approach involves the conversion of the corresponding sulfonic acid or its salt to the sulfonyl fluoride. Below is a detailed protocol based on a one-pot conversion of a sulfonate salt.

Experimental Protocol: Synthesis from Sodium 2-Ethylbutane-1-sulfonate

This protocol is adapted from general methods for the synthesis of sulfonyl fluorides from sulfonates.[4][6]

Materials:

-

Sodium 2-ethylbutane-1-sulfonate

-

Cyanuric chloride

-

Potassium bifluoride (KHF₂)

-

Tetramethylammonium chloride (TMAC)

-

Acetonitrile (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 2-ethylbutane-1-sulfonate (1.0 eq), cyanuric chloride (1.1 eq), and tetramethylammonium chloride (0.05 eq).

-

Add anhydrous acetonitrile (0.2 M concentration relative to the sulfonate).

-

Stir the mixture at 60 °C for 2 hours.

-

After 2 hours, add potassium bifluoride (3.0 eq) and anhydrous acetone (equal volume to acetonitrile).

-

Continue stirring the reaction mixture at 60 °C for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

¹⁹F NMR: To confirm the presence of the S-F bond.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.[9][10]

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₆H₁₃FO₂S | 168.23 g/mol | 1311318-07-6 |

Application as a Covalent Inhibitor

This compound can be utilized as a reactive fragment or incorporated into larger molecules to target specific proteins. Its utility as a covalent inhibitor can be assessed through a series of biochemical and cellular assays.

Experimental Protocol: Evaluation of Covalent Inhibition of a Model Serine Protease (e.g., Trypsin)

This protocol outlines a general procedure to assess the covalent inhibitory potential of this compound against a well-characterized enzyme.

Materials:

-

This compound

-

Trypsin (from bovine pancreas)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

-

Prepare a 10 mM stock solution of BAEE in Tris-HCl buffer.

-

-

Enzyme Inhibition Assay (Time-Dependent Inhibition):

-

In a 96-well plate, add 50 µL of Tris-HCl buffer.

-

Add varying concentrations of this compound (e.g., from a serial dilution of the stock solution) to the wells. Include a DMSO-only control.

-

Add 25 µL of the trypsin solution to each well to initiate the pre-incubation.

-

Incubate the plate at 37 °C for different time points (e.g., 0, 15, 30, 60 minutes).

-

After each pre-incubation time, add 25 µL of the BAEE substrate solution to each well to start the reaction.

-

Immediately measure the absorbance at 253 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

-